N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

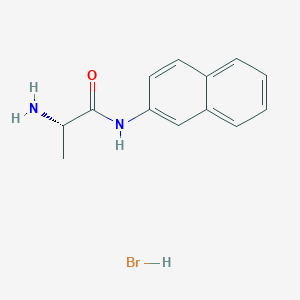

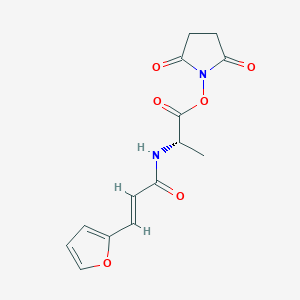

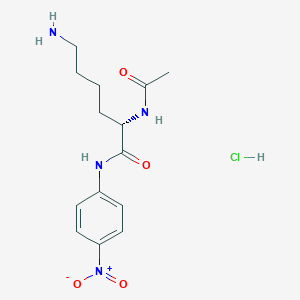

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (NAALPNH) is an important synthetic compound used in a variety of scientific and medical research applications. It is an acetylated form of the amino acid lysine, which is one of the essential amino acids found in proteins. The hydrochloride salt of this compound is a white, crystalline powder that is soluble in water and other polar solvents. It is a widely used reagent and is used in a variety of biochemical and physiological experiments.

Applications De Recherche Scientifique

Caspase-1 Substrate

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be used as a substrate for Caspase-1 . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis (programmed cell death), and studying its activity can provide valuable insights into cellular health and disease processes .

Lysyl Oxidase Substrate

This compound is also used as a substrate to study and characterize lysyl oxidases . Lysyl oxidases are enzymes that play a key role in the crosslinking of collagens and elastin, which are essential components of the extracellular matrix in animals .

Proteinase Studies

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride may be used as a substrate to study the specificity and kinetics of various proteinases . Proteinases are enzymes that break down proteins, and understanding their activity can help researchers learn more about protein function and degradation .

Aminopeptidase Studies

Similarly, this compound can be used to study the activity of lysine aminopeptidases . Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins or peptides, and they play a role in protein processing and regulation .

Biochemical Reagent

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be used as a biochemical reagent in various laboratory procedures . As a reagent, it can help facilitate chemical reactions or act as a reference substance in analytical chemistry .

Proteinogenic Amino Acid Studies

This compound is a biologically available N-terminal capped form of the proteinogenic α amino acid L-lysine . Therefore, it can be used in studies related to protein synthesis and function .

Mécanisme D'action

Target of Action

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .

Biochemical Pathways

It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.

Result of Action

The primary result of the action of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.

Propriétés

IUPAC Name |

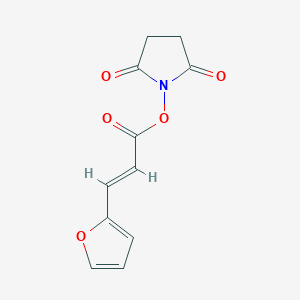

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMQBHVCNLUPQM-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.